molecular formula C11H15NO2 B13836162 (3R,5S)-4-oxoadamantane-1-carboxamide

(3R,5S)-4-oxoadamantane-1-carboxamide

Cat. No.: B13836162
M. Wt: 193.24 g/mol
InChI Key: WBKQGUVLWVPHQU-ZGNHZNFISA-N
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Description

4-Oxoadamantane-1-carboxamide is a chemical compound with the molecular formula C11H15NO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it a valuable building block in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxoadamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the oxidation of adamantane to form 4-oxoadamantane, followed by the introduction of a carboxamide group. This can be achieved through various chemical reactions, including:

Industrial Production Methods

Industrial production of 4-oxoadamantane-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Oxoadamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxoadamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of 4-oxoadamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Oxoadamantane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    Adamantane derivatives: Various functionalized adamantane compounds with different substituents.

Uniqueness

4-Oxoadamantane-1-carboxamide stands out due to its unique combination of stability, rigidity, and functional group versatility. This makes it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R,5S)-4-oxoadamantane-1-carboxamide

InChI

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)/t6?,7-,8+,11?

InChI Key

WBKQGUVLWVPHQU-ZGNHZNFISA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)C(=O)N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)N

Origin of Product

United States

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